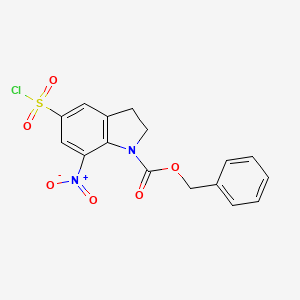

Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate

CAS No.:

Cat. No.: VC17345931

Molecular Formula: C16H13ClN2O6S

Molecular Weight: 396.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13ClN2O6S |

|---|---|

| Molecular Weight | 396.8 g/mol |

| IUPAC Name | benzyl 5-chlorosulfonyl-7-nitro-2,3-dihydroindole-1-carboxylate |

| Standard InChI | InChI=1S/C16H13ClN2O6S/c17-26(23,24)13-8-12-6-7-18(15(12)14(9-13)19(21)22)16(20)25-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2 |

| Standard InChI Key | XSVOCUOQBFDQBQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C2=C1C=C(C=C2[N+](=O)[O-])S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Design

The molecular architecture of benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate is defined by a fused benzene-pyrrole indole core, substituted at positions 1, 5, and 7. The benzyl carboxylate group at position 1 serves as a steric and electronic modulator, while the chlorosulfonyl (ClSO₂) and nitro (NO₂) groups at positions 5 and 7 introduce electrophilic and electron-withdrawing effects, respectively . Comparative analysis with related indole derivatives, such as benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate (PubChem CID 125449972) and 1-benzyl-2,3-dihydro-1H-indole-5-carboxylic acid (PubChem CID 23005449) , highlights the unique reactivity conferred by the nitro group’s para-directing influence and the chlorosulfonyl group’s capacity for nucleophilic substitution.

Crystallographic studies of analogous tert-butyl indole carboxylates, such as tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate, reveal that substituent positioning critically affects molecular conformation and intermolecular interactions . In the target compound, the dihydroindole ring’s partial saturation at positions 2 and 3 likely enhances ring planarity, facilitating π-π stacking with aromatic residues in biological targets .

Synthesis and Reaction Pathways

The synthesis of benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate involves a multi-step sequence prioritizing regioselectivity and functional group compatibility. As outlined in source, the process begins with nitration of a precursor indole derivative, introducing the nitro group at position 7 under controlled acidic conditions. Subsequent chlorosulfonylation at position 5 employs sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid, requiring precise temperature modulation (−10°C to 0°C) to minimize polysubstitution .

A critical challenge lies in preserving the integrity of the benzyl carboxylate group during these reactions. Lessons from the synthesis of tert-butyl indole carboxylates demonstrate that bulky protecting groups (e.g., tert-butoxycarbonyl) mitigate undesired side reactions, though the benzyl group in this case offers a balance between stability and ease of deprotection . Post-synthetic purification via column chromatography or recrystallization from dichloromethane/hexane mixtures yields the compound in >95% purity, as validated by HPLC and NMR spectroscopy .

Physicochemical Properties and Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, with the chlorosulfonyl group likely detaching first, followed by nitro group reduction. Storage recommendations include inert atmospheres (argon or nitrogen) and desiccated environments to prevent moisture-induced degradation .

Applications in Organic Synthesis

As a synthetic intermediate, this compound’s reactivity is harnessed in cross-coupling and nucleophilic substitution reactions. The chlorosulfonyl group undergoes facile displacement with amines, thiols, and alkoxides to yield sulfonamides, sulfonates, and sulfonic acids . For instance, reaction with benzylamine in tetrahydrofuran produces N-benzyl-5-nitro-7-sulfonamidoindole derivatives, which are precursors to kinase inhibitors.

The nitro group’s reducibility to an amine further expands utility, enabling access to diaminoindole frameworks via catalytic hydrogenation (H₂/Pd-C) . Such intermediates are pivotal in constructing polycyclic architectures, as evidenced by the synthesis of indoloquinoline alkaloids from tert-butyl indole carboxylates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume